![molecular formula C18H20Cl2N2O B310292 2,4-dichloro-N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B310292.png)
2,4-dichloro-N-[4-(diethylamino)-2-methylphenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-N-[4-(diethylamino)-2-methylphenyl]benzamide, commonly known as DEET, is a widely used insect repellent. DEET was first synthesized in 1953 by the United States Department of Agriculture (USDA) and has since become one of the most effective and popular insect repellents in the world. DEET is used to repel a wide range of insects, including mosquitoes, ticks, fleas, and chiggers. The purpose of
作用機序
The mechanism of action of DEET is not fully understood, but it is believed to work by interfering with the insect's ability to detect human hosts. DEET may also interfere with the insect's ability to locate and land on a human host. DEET is thought to act on the insect's olfactory system, which is responsible for detecting odors.
Biochemical and Physiological Effects:
DEET has been shown to have a low toxicity profile in humans and animals. DEET is rapidly absorbed into the skin and is metabolized by the liver. The metabolites of DEET are excreted in the urine. DEET has been shown to be safe for use in pregnant women and children over the age of two months.
実験室実験の利点と制限
DEET is a highly effective insect repellent and is widely used in laboratory experiments. DEET has been shown to be effective against a wide range of insects, including mosquitoes, ticks, fleas, and chiggers. DEET is also relatively easy to use and can be applied in a variety of forms, including sprays, lotions, and wipes. However, there are some limitations to the use of DEET in laboratory experiments. DEET can be toxic to some species of insects, which can affect the results of experiments. DEET can also be expensive, which may limit its use in some experiments.
将来の方向性
There are several areas of research that could be explored in the future regarding DEET. One area of interest is the development of new insect repellents that are more effective and have fewer side effects than DEET. Another area of interest is the study of the mechanism of action of DEET, which is not fully understood. Additionally, more research is needed to determine the long-term effects of DEET exposure on human health and the environment. Finally, research is needed to determine the effectiveness of DEET against emerging insect-borne diseases, such as Zika virus and Lyme disease.
合成法
The synthesis of DEET involves the reaction of 2,4-dichlorobenzoyl chloride with N,N-diethyl-m-toluidine in the presence of a base. This reaction results in the formation of DEET, which is then purified by recrystallization. The synthesis of DEET is a relatively simple process and can be carried out on a large scale.
科学的研究の応用
DEET has been extensively studied for its insect repellent properties. It has been shown to be effective against a wide range of insects, including mosquitoes, ticks, fleas, and chiggers. DEET is used in a variety of products, including sprays, lotions, and wipes. DEET is also used in clothing and other materials to provide long-lasting protection against insects.
特性
分子式 |
C18H20Cl2N2O |
|---|---|
分子量 |
351.3 g/mol |
IUPAC名 |
2,4-dichloro-N-[4-(diethylamino)-2-methylphenyl]benzamide |
InChI |
InChI=1S/C18H20Cl2N2O/c1-4-22(5-2)14-7-9-17(12(3)10-14)21-18(23)15-8-6-13(19)11-16(15)20/h6-11H,4-5H2,1-3H3,(H,21,23) |
InChIキー |
QHXBDNBZMMXNSR-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C |
正規SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



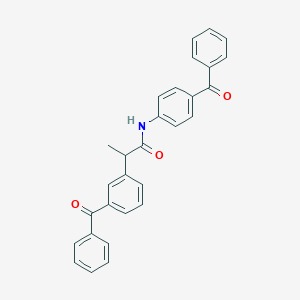
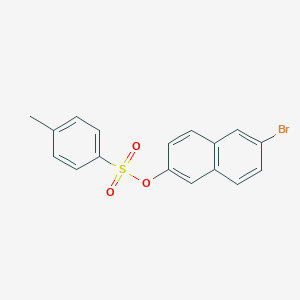
![2-Methyl-5-{[(4-methylphenyl)sulfonyl]amino}phenyl4-methylbenzenesulfonate](/img/structure/B310211.png)
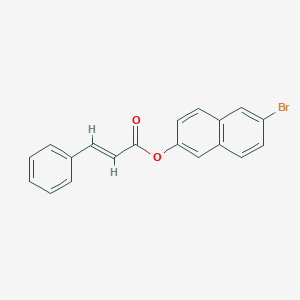
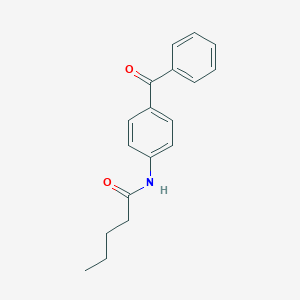
![6-Bromo-2-naphthyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B310215.png)
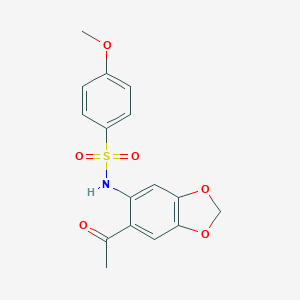
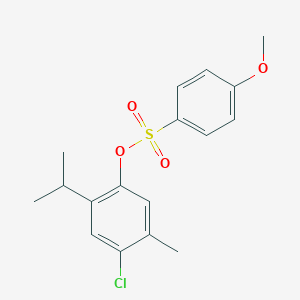
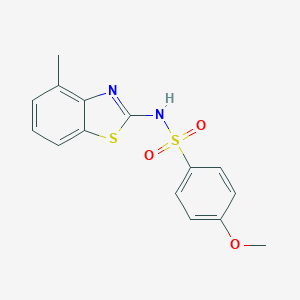
![Phenyl2-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B310226.png)



